molecular formula C19H22N4O3S B6442122 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2549014-33-5

4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one

Cat. No.: B6442122
CAS No.: 2549014-33-5
M. Wt: 386.5 g/mol
InChI Key: NJRNAGJMBSSPFF-UHFFFAOYSA-N
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Description

This compound features a 1,2-benzothiazole core with a 1,1-dioxo modification, linked via a methylamino-pyrrolidinyl-methyl group to a 1-methylpyridin-2-one moiety. The pyridinone ring may engage in hydrogen bonding, influencing solubility and target affinity.

Properties

IUPAC Name

4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-21-9-7-14(11-18(21)24)12-23-10-8-15(13-23)22(2)19-16-5-3-4-6-17(16)27(25,26)20-19/h3-7,9,11,15H,8,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRNAGJMBSSPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrrolidine and pyridine moieties through nucleophilic substitution and condensation reactions. Common reagents used include methylamine, pyrrolidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups to the molecule.

Scientific Research Applications

4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]methyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from Heterocyclic Families

Compound 1a/1b ()
  • Structure : 5-[2-(pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole derivatives with phenylethyl substitutions.
  • Comparison: Unlike the target compound, these lack the benzothiazole core and pyridinone ring. The oxadiazole ring and phenylethyl group may enhance antiviral activity but reduce metabolic stability compared to the target's benzothiazole-pyrrolidine-pyridinone architecture .
Thiazolidinone-Pyridopyrimidinone Derivatives ()
  • Structure : 2-(4-benzylpiperazinyl)-3-(thiazolidin-5-ylidene)methyl-pyrido[1,2-a]pyrimidin-4-ones.
  • The thioxo-thiazolidinone moiety introduces sulfur-based reactivity, contrasting with the target’s sulfone group, which may improve oxidative stability .
Benzothiazolyl-Pyrazolone Derivatives ()
  • Structure : 4-(benzo[d]thiazol-2-yl)-dihydropyrazol-5-ones with allyl or phenyl substituents.
  • The lack of a pyrrolidine spacer may reduce conformational adaptability during target binding .
Piperazinyl-Pyridopyrimidinones ()
  • Structure : 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-pyrido[1,2-a]pyrimidin-4-ones.
  • Comparison : The piperazine ring offers higher basicity than the target’s pyrrolidine, affecting ionization and blood-brain barrier penetration. The benzodioxole group replaces the benzothiazole, reducing electron-withdrawing effects and possibly altering target selectivity .
Benzothiazolyl-Pyridinone ()
  • Structure: 3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone (CAS 860609-18-3).
  • Comparison: The benzyl group at the pyridinone’s N1 position may increase lipophilicity but reduce metabolic stability compared to the target’s methyl group. The absence of a pyrrolidinyl-methyl linker simplifies the structure but may limit spatial interactions with targets .

Pharmacological and Pharmacokinetic Insights

  • Target Compound: The 1,1-dioxo-benzothiazole likely enhances resistance to enzymatic degradation compared to non-sulfonated analogs (e.g., ). The pyrrolidine linker may improve bioavailability over rigid spacers (e.g., oxadiazoles in ).
  • Thiazolidinone Derivatives (): The thioxo group could mediate metal chelation, useful in protease inhibition but may introduce toxicity risks.
  • Pyridopyrimidinones (): Larger ring systems may reduce oral absorption but increase affinity for kinases or GPCRs due to extended planar surfaces.

Data Tables

Table 1. Structural and Molecular Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol)* Notable Features
Target Compound Benzothiazole-Pyridinone 1,1-Dioxo, Pyrrolidinyl-methyl ~395.4† High conformational flexibility
1a/1b () Oxadiazole-Pyridine Phenylethyl-pyrrolidinyl ~407.4 Antiviral activity
Compound Thiazolidinone-Pyridopyrimidinone Benzylpiperazinyl, Methoxyethyl ~575.7 Sulfur-rich, Chelation potential
860609-18-3 () Benzothiazole-Pyridinone Benzyl ~335.4 Simplified structure, Lipophilic

*Calculated using molecular formulas; †Estimated based on formula.

Discussion

The target compound’s unique combination of a sulfonated benzothiazole, flexible pyrrolidine linker, and pyridinone ring positions it as a metabolically stable candidate with adaptable binding kinetics. Structural analogs with oxadiazoles () or thiazolidinones () prioritize different electronic profiles, while pyridopyrimidinones () emphasize bulkier architectures. The benzyl-substituted pyridinone () highlights how minor substituent changes significantly alter physicochemical properties. Further studies should explore the target’s sulfone group in redox environments and compare pyrrolidine vs. piperazine spacers in vivo.

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